molecular formula C14H23BN2O3 B1524332 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1003846-21-6

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue: B1524332
Numéro CAS: 1003846-21-6
Poids moléculaire: 278.16 g/mol
Clé InChI: YYSLAWXDXHVRHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1003846-21-6) is a boron-containing pyrazole derivative widely employed as a synthetic intermediate in medicinal chemistry. Its molecular formula is C₁₄H₂₃BN₂O₃, featuring a tetrahydropyran (THP) protecting group at the N1-position and a pinacol boronate ester at the C4-position of the pyrazole ring . The THP group enhances stability during synthetic processes, particularly in cross-coupling reactions, while the boronate moiety enables participation in Suzuki-Miyaura couplings for constructing biaryl systems .

Propriétés

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLAWXDXHVRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679570
Record name 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003846-21-6
Record name 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of the Boronate Ester-Substituted Pyrazole

A common method to prepare the boronate ester-substituted pyrazole involves palladium-catalyzed borylation of a halogenated pyrazole precursor.

  • Starting Material: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole derivative
  • Borylation Reagents: Bis(pinacolato)diboron or related boron reagents
  • Catalyst: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Mixtures of water with N,N-dimethylformamide (DMF) or 1,4-dioxane
  • Conditions: Typically heated at 45–80 °C under inert atmosphere (argon) for 4–16 hours

Example Reaction Conditions and Outcome:

Parameter Details
Catalyst PdCl2(dppf)·CH2Cl2 (0.1 eq)
Base Potassium carbonate (2 eq)
Solvent DMF/H2O (9:1)
Temperature 80 °C
Reaction Time 16 hours
Atmosphere Argon atmosphere
Purification Filtration, aqueous wash, drying over sodium sulfate, column chromatography on silica gel
Yield Approx. 30% for related coupling products (e.g., 2-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole)
Purity (LCMS) >93%

This method was demonstrated in the synthesis of pyrazole derivatives bearing the boronate ester, which can be further used in Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The boronate ester functionality on the pyrazole enables further elaboration via Suzuki-Miyaura coupling with aryl or heteroaryl halides.

Parameter Details
Catalyst Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4
Base Potassium carbonate, cesium carbonate
Solvent 1,4-Dioxane/water mixtures
Temperature 45–80 °C
Time 4–16 hours
Atmosphere Argon or nitrogen
  • Example: Coupling of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 5-bromo-2-methyl-1H-indole to afford 2-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole with moderate yields (~30%).

Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with typical Rf values around 0.3 in 50% ethyl acetate/hexanes for the target compounds.
  • Purification: Post-reaction mixtures are filtered, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is achieved by silica gel column chromatography using ethyl acetate/hexanes gradients (40–50%) for elution.

Summary Table of Key Preparation Parameters

Step Reagents/Catalysts Solvent System Temp (°C) Time (h) Atmosphere Yield (%) Notes
Borylation of pyrazole PdCl2(dppf)·CH2Cl2, K2CO3 DMF/H2O (9:1) 80 16 Argon 30 Formation of boronate ester-substituted pyrazole
Suzuki-Miyaura cross-coupling Pd(dppf)Cl2·CH2Cl2, K2CO3 or Cs2CO3 1,4-Dioxane/H2O 45–80 4–16 Argon/N2 Variable Coupling with aryl halides

Research Findings and Notes

  • The tetrahydro-2H-pyran-2-yl group serves as a protecting group for the pyrazole nitrogen, providing stability during the borylation and coupling steps.
  • The use of palladium catalysts with diphosphine ligands such as dppf enhances the efficiency and selectivity of borylation and coupling reactions.
  • Reaction conditions are optimized to balance conversion and minimize side reactions, with inert atmosphere preventing catalyst deactivation.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity suitable for further applications in pharmaceutical research and fluorescent probe development.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

This compound has found applications in several areas of scientific research:

  • Chemistry: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The boronic acid derivative is useful in bioconjugation and labeling studies.

  • Medicine: It has potential as a building block for the development of new pharmaceuticals.

  • Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds through the transfer of the boron group. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

THP-Protected Pyrazole Boronates

a. 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903895-48-7)
  • Structural Difference : Boronate group at C5 instead of C4.
  • Impact : The C5 substitution may alter regioselectivity in coupling reactions. For example, Suzuki reactions with aryl halides could yield different positional isomers compared to the C4-boronate analog .
  • Synthesis : Similar Pd-catalyzed methods, but yields and reaction conditions vary based on boronate positioning .
b. 1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structural Difference : THP group attached via a methylene linker (-CH₂-) to the pyrazole nitrogen.
  • Impact : Increased steric bulk may reduce reactivity in cross-coupling reactions but improve metabolic stability in drug candidates .
  • Safety Profile : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Pyrazole Boronates with Alternative Protecting Groups

a. 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 864754-40-5)
  • Structural Difference : Dimethoxyethyl group replaces THP.
  • Impact: The polar dimethoxyethyl group improves aqueous solubility, facilitating purification in hydrophilic reaction systems.
  • Applications : Preferred in reactions requiring polar intermediates or where acidic deprotection (e.g., THP removal) is undesirable .
b. 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structural Difference : Methyl groups at N1 and C3 positions.
  • Impact : Smaller substituents reduce steric hindrance, enhancing reaction rates in couplings. However, the lack of a hydrolyzable protecting group limits its utility in multi-step syntheses .

Aryl- and Heteroaryl-Boronate Analogs

a. 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
  • Structural Difference : Boronate attached to a phenyl ring instead of pyrazole.
  • Impact : Aryl boronates typically exhibit lower reactivity in Suzuki couplings compared to heteroaryl analogs due to electronic differences. However, they are more stable under basic conditions .
  • Applications : Used in synthesizing biphenyl structures, common in materials science and pharmaceuticals .
b. 5-(Azulen-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Structural Difference : Azulene moiety replaces the boronate group.
  • Impact : Azulene’s unique electronic properties enable applications in optoelectronics, though this diverges from the boronate’s cross-coupling utility .

Table 1: Key Properties of Selected Compounds

Compound CAS Number Molecular Formula Key Substituents Yield in Synthesis Key Applications
Target Compound 1003846-21-6 C₁₄H₂₃BN₂O₃ THP (N1), Boronate (C4) 65% Medicinal intermediates
1-(2,2-Dimethoxyethyl)-4-boronate analog 864754-40-5 C₁₃H₂₃BN₂O₄ Dimethoxyethyl (N1) ~70% Hydrophilic intermediates
1-[3-(Boronate)phenyl]-1H-pyrazole 4961249 C₁₅H₂₀BN₂O₂ Phenyl-boronate 58–75% Biaryl synthesis
1-(THP-methyl)-4-boronate analog 1000802-49-2 C₁₅H₂₅BN₂O₃ THP-CH₂ (N1) ~50% Sterically hindered couplings

Table 2: Reactivity and Stability

Compound Suzuki Coupling Efficiency Stability in Acidic Conditions Solubility in DCM
Target Compound High (C4-boronate) Moderate (THP deprotects) High
1,3-Dimethyl-4-boronate Very High High (no acid-labile groups) Moderate
1-(2,2-Dimethoxyethyl)-4-boronate Moderate High Low (polar solvents)

Activité Biologique

The compound 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1003846-21-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

The molecular formula for this compound is C14H23BN2O3C_{14}H_{23}BN_{2}O_{3}, with a molecular weight of approximately 278.159 g/mol. The structure includes a tetrahydropyran moiety and a dioxaborolane group attached to a pyrazole core, which is significant for its biological properties.

PropertyValue
CAS Number 1003846-21-6
Molecular Formula C14H23BN2O3
Molecular Weight 278.159 g/mol
IUPAC Name 1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Research indicates that compounds containing pyrazole and dioxaborolane structures often exhibit significant biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Specifically, pyrazole derivatives have been studied for their roles as kinase inhibitors, which are crucial in cancer therapy.

Inhibition Studies

In vitro studies have demonstrated that similar pyrazole-based compounds can inhibit specific kinases involved in tumor growth and proliferation. For instance, compounds analogous to our target compound have shown potency against Mer kinase, which is implicated in several cancers such as leukemia and non-small cell lung cancer. The IC50 values for these inhibitors can be as low as 1.1 nM, indicating strong inhibitory effects .

Table: Comparison of IC50 Values for Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)
UNC1062Mer1.1
Compound ATyro318
Compound BAxl28

Case Studies

A notable study involving similar pyrazole compounds explored their effects on cancer cell lines. The study found that the introduction of a tetrahydropyran moiety enhanced the selectivity and potency of the inhibitors against Mer kinase without significantly affecting hERG activity—a common concern in drug development due to potential cardiac side effects .

Pharmacokinetics and Toxicity

Preliminary assessments suggest that compounds like this compound demonstrate favorable pharmacokinetic profiles with good oral bioavailability. However, detailed toxicity studies are necessary to fully understand the safety profile of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps include:

  • Boronic ester activation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety requires anhydrous conditions to prevent hydrolysis. Solvents like THF or DMF are preferred, with Pd(PPh₃)₄ as a catalyst .
  • Protection of the pyrazole nitrogen : The tetrahydro-2H-pyran (THP) group acts as a protecting agent, introduced via acid-catalyzed reaction with dihydropyran. Optimal temperature: 60–80°C under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product. Yield ranges from 65–85% depending on solvent polarity and catalyst loading .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (tetramethyl dioxaborolane), δ 3.5–4.0 ppm (THP oxygen-linked protons), and δ 7.2–8.0 ppm (pyrazole protons) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .
  • Mass spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ at m/z 279.16 (calculated for C₁₄H₂₃BN₂O₃) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Suzuki coupling intermediate : Used to introduce pyrazole-boronate motifs into drug candidates (e.g., kinase inhibitors) .
  • Enzyme inhibition assays : The boronate group enables competitive binding studies with serine hydrolases via reversible covalent interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Purity validation : Trace impurities (e.g., unreacted boronic acid) may skew bioassay results. Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .
  • Buffer compatibility : The boronate ester hydrolyzes in aqueous media above pH 7.4, generating reactive boronic acid. Stabilize assays with 1–5% DMSO and pH 6.5–7.0 buffers .

Q. What strategies improve the stability of this compound during long-term storage?

  • Storage conditions : Store under argon at –20°C in amber vials to prevent photodegradation and moisture uptake.
  • Lyophilization : Lyophilize in the presence of trehalose (1:1 w/w) to maintain crystallinity and reduce hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking studies : Use software like AutoDock Vina to model interactions between the boronate group and target proteins (e.g., proteases). Focus on optimizing hydrogen-bonding with catalytic residues .
  • DFT calculations : Analyze the electron density of the pyrazole ring to predict regioselectivity in cross-coupling reactions .

Methodological Considerations

Q. What experimental controls are essential when testing this compound in cellular assays?

  • Negative controls : Include a boronate-free analog (e.g., 1-(THP)-1H-pyrazole) to isolate effects of the boronate group.
  • Solvent controls : DMSO concentrations should not exceed 0.1% to avoid cytotoxicity .

Q. How can researchers mitigate side reactions during functionalization of the pyrazole ring?

  • Temperature modulation : Perform electrophilic substitutions (e.g., nitration) at 0–5°C to minimize decomposition.
  • Directing groups : Install a methylsulfonyl group at the pyrazole C3 position to direct metalation for C–H functionalization .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols?

  • Catalyst poisoning : Residual moisture or oxygen in solvents deactivates palladium catalysts. Use rigorously dried solvents and degas via freeze-pump-thaw cycles .
  • Steric hindrance : The THP group at N1 limits accessibility for coupling reactions. Switch to bulkier ligands (e.g., XPhos) to enhance reactivity .

Q. How to resolve conflicting cytotoxicity data in cancer cell lines?

  • Metabolic interference : The compound may inhibit cytochrome P450 enzymes, altering drug metabolism. Co-administer with a CYP inhibitor (e.g., ketoconazole) to standardize conditions .
  • Cell-line specificity : Test in panels of ≥3 cell lines (e.g., MCF-7, HeLa, A549) to identify tissue-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.